N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(9-1-2-15-18-9)14-6-8-5-13-10-7-12-3-4-16(8)10/h1-2,5,12H,3-4,6-7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCWQIURHPVUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2CNC(=O)C3=CC=NO3)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide typically involves multi-step procedures. One common approach starts with the preparation of the imidazo[1,2-a]pyrazine core, which can be achieved through the condensation of appropriate amines and aldehydes under reflux conditions . The isoxazole ring is then introduced via cyclization reactions involving nitrile oxides and alkenes . The final step involves the coupling of the imidazo[1,2-a]pyrazine intermediate with the isoxazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide can be contextualized through comparison with structurally related compounds. Key analogs and their characteristics are summarized below:
Table 1: Structural and Functional Comparison of Tetrahydroimidazo-Fused Derivatives
Key Observations:
Core Heterocycle Influence: Pyrimidine vs. Pyrazine: Pyrimidine-based hydrazones () exhibit broad-spectrum antibacterial activity, while pyrazine derivatives () are tailored for protein inhibition. Pyridine vs. Pyrazine: Pyridine derivatives () show antifungal and immunomodulatory activities, whereas pyrazines (e.g., Gaq inhibitors) target intracellular signaling pathways. The additional nitrogen in pyrazines could confer distinct electronic properties, affecting binding kinetics .
Substituent Effects: Hydrazones (): These groups confer antibacterial potency but may limit metabolic stability due to hydrolytic susceptibility. Isoxazole-5-carboxamide (Target Compound): The isoxazole ring’s rigidity and polarity likely improve pharmacokinetics (e.g., oral bioavailability) compared to hydrazones. Its carboxamide linkage mimics natural peptide bonds, facilitating interactions with enzymes or receptors . Benzamide (): The aromatic bulk in Z36-MP5 supports hydrophobic interactions in immunotherapy targets, whereas the smaller isoxazole in the target compound may favor different binding pockets.
Synthetic Accessibility :
- The target compound’s synthesis parallels methods used for Z36-MP5 (), leveraging carbodiimide- or HATU-mediated amide coupling. Ethyl pyrazine carboxylates () serve as versatile intermediates for further functionalization .
Biological Potential: While direct data are lacking, the target compound’s hybrid structure combines features of antibacterial (pyrimidine/pyrazine core), antifungal (heterocyclic diversity), and protein-inhibitory (combinatorial modifications) analogs. Its isoxazole substituent may uniquely position it for antiviral or anti-inflammatory applications, pending empirical validation.
Biological Activity
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities through case studies and research findings.
Molecular Structure
- Molecular Formula : C11H12N4O2
- Molecular Weight : 232.24 g/mol
- CAS Number : 1422142-20-8
Physical Properties
The compound is characterized by its isoxazole and imidazo[1,2-a]pyrazine moieties, which contribute to its biological activity. The presence of the carboxamide functional group enhances its solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Imidazo[1,2-a]pyrazine core : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Isoxazole Ring : The isoxazole moiety is introduced via nucleophilic substitution or coupling reactions.
- Carboxamide Formation : The final step involves the conversion of a suitable precursor into the carboxamide derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example:
- Case Study 1 : A series of isoxazole-carboxamide derivatives were tested against various cancer cell lines (MCF-7, HeLa) showing promising IC50 values ranging from 15.48 to 39.80 μg/ml depending on the specific derivative used .
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 2d | HeLa | 15.48 |
| 2a | MCF-7 | 39.80 |
Antioxidant Activity
The antioxidant properties were evaluated using the DPPH assay:
- Case Study 2 : Compound 2a exhibited significant antioxidant activity with an IC50 value of 7.8 ± 1.21 μg/ml compared to Trolox (IC50 = 2.75 μg/ml), indicating its potential as a free radical scavenger .
Selective Antibacterial Activity
The compound also demonstrates selective antibacterial properties:
- Case Study 3 : Compounds derived from similar structures showed selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with MIC values around 8 μM for some derivatives .
Research indicates that these compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and increasing reactive oxygen species (ROS) levels within the cells. This mechanism aligns with findings that show a delay in the G2/M phase of the cell cycle in treated cells .
Q & A
Q. What are the key considerations in designing a synthetic route for N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves coupling the imidazo[1,2-a]pyrazine core with the isoxazole carboxamide moiety. Key steps include:
- Core Preparation : Use cyclization reactions (e.g., acid-catalyzed or microwave-assisted) to form the tetrahydroimidazo[1,2-a]pyrazine ring .
- Coupling Strategy : Employ peptide coupling reagents like HATU or EDCI for amide bond formation between the imidazo[1,2-a]pyrazine methylamine and isoxazole-5-carboxylic acid .
- Purification : Column chromatography (e.g., DCM/MeOH gradients) is critical for isolating the final product .
- Yield Optimization : Adjust solvent polarity (DMF or THF) and reaction temperature (0–25°C) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the imidazo[1,2-a]pyrazine ring and isoxazole substitution patterns. CDCl3 or DMSO-d6 are preferred solvents .
- HRMS : Validate molecular weight and isotopic distribution to rule out impurities .
- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to verify functional group integrity .
- X-ray Crystallography (if crystals form): Resolve ambiguities in stereochemistry or ring conformation .
Advanced Research Questions
Q. How can researchers address low yields in the coupling step during synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Pre-activation of Carboxylic Acid : Convert the isoxazole-5-carboxylic acid to its acyl chloride using SOCl2 or Tf2O .
- Catalytic Additives : Add DMAP or HOAt to enhance coupling efficiency in amide bond formation .
- Ultrasound-assisted Reactions : Improve reaction kinetics and reduce aggregation, increasing yields by 15–20% compared to traditional methods .
- Protection/Deprotection : Temporarily protect reactive groups (e.g., amines) on the imidazo[1,2-a]pyrazine core to prevent side reactions .
Q. What strategies resolve contradictory activity data in different assay models?
- Methodological Answer : Discrepancies may stem from assay-specific variables. Mitigation approaches:
- Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) across models .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation in certain assays skews results .
- SAR Analysis : Compare analogs (e.g., pyrazine vs. pyridine substitutions) to identify structural determinants of activity .
- Orthogonal Assays : Validate hits using both cell-based (e.g., luciferase reporter) and biochemical (e.g., FP-binding) assays .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Scaffold Diversification : Synthesize derivatives with variations in:
- Imidazo[1,2-a]pyrazine : Modify substituents at positions 3 (methyl vs. ethyl) and 8 (carboxylate vs. amide) .
- Isoxazole : Replace the 5-carboxamide with thiadiazole or oxadiazole groups to probe electronic effects .
- Biological Profiling : Test analogs against target panels (e.g., kinase inhibition, cytotoxicity) using dose-response curves (IC50/EC50) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported for this compound?
- Methodological Answer : Solubility discrepancies often arise from:
- Polymorphism : Characterize crystalline vs. amorphous forms via DSC or PXRD .
- pH Dependence : Measure solubility in buffers (pH 1–7.4) to account for ionization of the carboxamide group .
- Co-solvent Effects : Use ternary phase diagrams to optimize solubilizers (e.g., PEG-400 or cyclodextrins) .
Experimental Design
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
